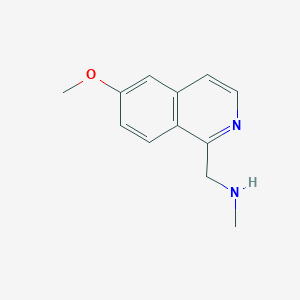
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 6-position and a methylmethanamine group at the 1-position of the isoquinoline ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
N-Methylation: The 6-methoxyisoquinoline is subjected to N-methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form N-methyl-6-methoxyisoquinoline.
Aminomethylation: The N-methyl-6-methoxyisoquinoline is then reacted with formaldehyde (HCHO) and a secondary amine, such as dimethylamine (NH(CH3)2), under acidic conditions to introduce the aminomethyl group at the 1-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyisoquinoline: A precursor in the synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine.
N-Methyl-6-methoxyisoquinoline: An intermediate in the synthesis process.
1-(6-Methoxyisoquinolin-1-yl)ethanone: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the N-methylmethanamine group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(6-methoxyisoquinolin-1-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-8-12-11-4-3-10(15-2)7-9(11)5-6-14-12/h3-7,13H,8H2,1-2H3 |
Clave InChI |
SNQMIIREYCBHTI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=CC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
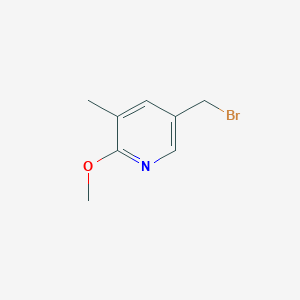

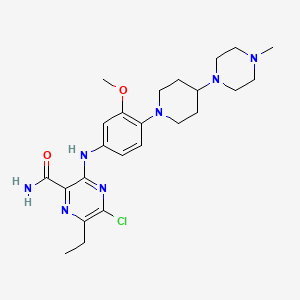
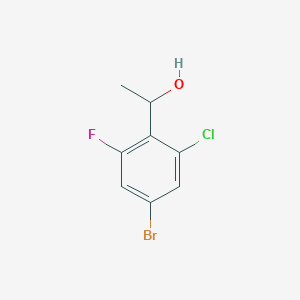
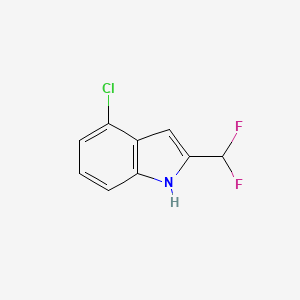

![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)




